molecular formula C13H16N2O4 B102544 Glutarimide, 2-(hexahydrophthalimido)- CAS No. 19246-22-1

Glutarimide, 2-(hexahydrophthalimido)-

Cat. No.: B102544
CAS No.: 19246-22-1
M. Wt: 264.28 g/mol
InChI Key: IWKLKPPKVNKYPD-UHFFFAOYSA-N
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Description

Shiny off-white crystalline solid. (NTP, 1992)

Scientific Research Applications

Chemical Properties and Structure

Glutarimide is characterized by its imide structure, which is derived from glutaric acid. The specific compound 2-(hexahydrophthalimido)- has a unique molecular configuration that enhances its biological activity. Its formula can be represented as follows:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

This compound's structure allows it to participate in various chemical reactions, making it versatile for numerous applications.

Medicinal Chemistry Applications

1. Drug Development:
Glutarimide derivatives have been utilized as core structures in the synthesis of several pharmaceutical agents. Notably, compounds derived from glutarimide are integral to drugs such as lenalidomide and thalidomide, which are used in the treatment of multiple myeloma and other conditions. These drugs exhibit immunomodulatory effects, making glutarimide a valuable scaffold for developing new therapeutics .

2. Anticonvulsant Activity:
Research has indicated that phthalimide analogues, including glutarimide derivatives, possess anticonvulsant properties. These compounds may help manage epilepsy and other seizure disorders by modulating neurotransmitter activity in the brain .

3. Antioxidant Properties:
Studies have shown that glutarimide derivatives exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases such as cancer and inflammation. This property opens avenues for their use in formulations aimed at combating oxidative damage .

Therapeutic Potential

1. Anti-Inflammatory Effects:
Glutarimide compounds have been investigated for their ability to inhibit pro-inflammatory cytokines like TNF-α. This inhibition can be beneficial in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions .

2. Antimicrobial Activity:
The antimicrobial properties of glutarimide derivatives make them suitable candidates for developing new antibiotics or antifungal agents. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential microbial enzymes .

Case Study 1: Lenalidomide

Lenalidomide is a derivative of glutarimide that has shown efficacy in treating multiple myeloma. Clinical studies have demonstrated its ability to improve patient outcomes by enhancing immune response while reducing tumor burden .

Case Study 2: Thalidomide

Thalidomide, another well-known derivative, was initially used as a sedative but later found to have significant anti-inflammatory and anti-cancer properties. Its development highlights the potential of glutarimide-based compounds in various therapeutic contexts .

Properties

CAS No.

19246-22-1

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C13H16N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h7-9H,1-6H2,(H,14,16,17)

InChI Key

IWKLKPPKVNKYPD-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

melting_point

356.9 to 358.7 °F (NTP, 1992)

Key on ui other cas no.

19246-22-1

physical_description

Shiny off-white crystalline solid. (NTP, 1992)

solubility

less than 1 mg/mL at 64° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glutarimide, 2-(hexahydrophthalimido)-
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glutarimide, 2-(hexahydrophthalimido)-
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glutarimide, 2-(hexahydrophthalimido)-
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glutarimide, 2-(hexahydrophthalimido)-
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glutarimide, 2-(hexahydrophthalimido)-
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glutarimide, 2-(hexahydrophthalimido)-

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